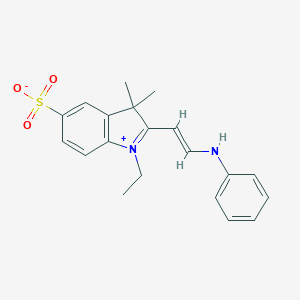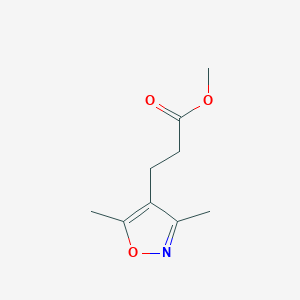
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
Overview
Description
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate: is an organic compound with the molecular formula C9H13NO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been found to interact with bromodomain-containing protein 4 (brd4) , which plays a crucial role in gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
It’s worth noting that similar compounds have been observed to establish a hydrogen bond with asn140 and a water-bridging hydrogen bond with tyr97 of brd4 .
Result of Action
Similar compounds have demonstrated significant anti-proliferative activity against certain cell lines .
Biochemical Analysis
Biochemical Properties
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been found to interact with several biomolecules, including enzymes and proteins. Notably, it exhibits inhibitory activities against Bromodomain-containing protein 4 (BRD4), a protein that plays a crucial role in gene expression .
Cellular Effects
The compound has demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . It influences cell function by modulating the expression of c-MYC and γ-H2AX, inducing DNA damage, inhibiting cell migration and colony formation, and arresting the cell cycle at the G1 phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with BRD4, leading to enzyme inhibition . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in a moderate inhibitory effect on PARP1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides.
Esterification: The resulting isoxazole derivative is then subjected to esterification to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for cancer therapy.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: A simpler analog without the ester group.
Methyl 3-(3,5-dimethylisoxazol-4-yl)benzoate: A similar compound with a benzoate ester instead of a propanoate ester.
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative used as a BRD4 inhibitor in cancer research.
Uniqueness
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is unique due to its specific ester functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the synthesis of diverse chemical entities and for studying specific biochemical pathways.
Properties
IUPAC Name |
methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKJNYCQZFBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271311 | |
| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154928-90-2 | |
| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154928-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



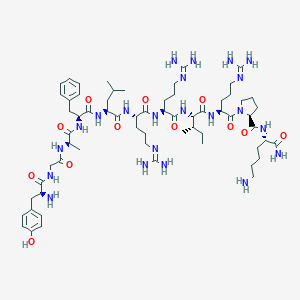
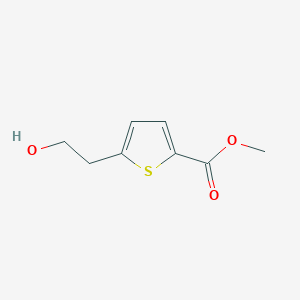
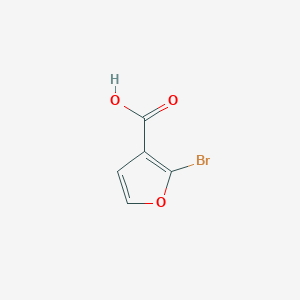
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)
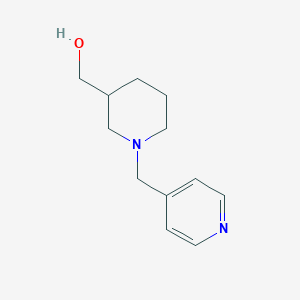
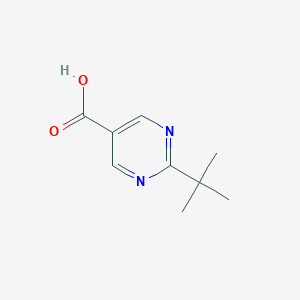
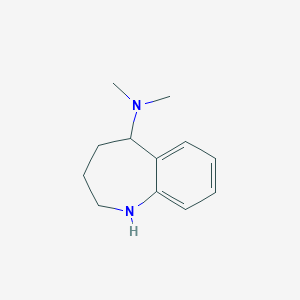
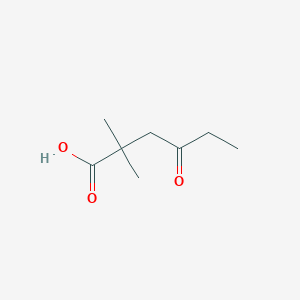
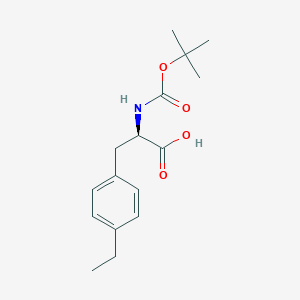

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
